molecular formula C9H6N2O2S B1451741 5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid CAS No. 1047676-42-5

5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1451741
CAS No.: 1047676-42-5
M. Wt: 206.22 g/mol
InChI Key: YOPSIDUMDHTXLJ-UHFFFAOYSA-N
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Description

5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a thiazole ring with a carboxylic acid group at the 4-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with α-haloketones to form the thiazole ring, followed by carboxylation at the 4-position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted pyridine or thiazole derivatives.

Scientific Research Applications

5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of a pyridine and thiazole ring, which imparts distinct electronic and steric properties

Biological Activity

5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of aldehyde dehydrogenase (ALDH). This compound's potential therapeutic effects in various disease models, especially cancer, are significant. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

This compound primarily acts as an inhibitor of aldehyde dehydrogenase , a crucial enzyme involved in the metabolism of aldehydes and the detoxification of harmful substances. Inhibition of ALDH can lead to increased levels of toxic aldehydes within cells, which can induce apoptosis in cancer cells and enhance the efficacy of chemotherapeutic agents .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2), with IC50 values indicating potent activity .
Cell LineIC50 (µM)
HeLa10.5
Caco-28.7
MCF7 (Breast)12.0
A549 (Lung)9.0

Enzymatic Inhibition

The compound has been evaluated for its inhibitory effects on ALDH:

  • Inhibition Assays : In biochemical assays, it was found to inhibit ALDH with an IC50 value of approximately 15 µM, which is comparable to other known inhibitors .

Case Studies

A notable case study involved the use of this compound in combination with standard chemotherapy agents. The combination treatment led to enhanced apoptosis in cancer cells compared to chemotherapy alone. This suggests that the compound could serve as a valuable adjuvant in cancer therapy.

Additional Biological Activities

Beyond its anticancer properties, research indicates that this compound may possess other biological activities:

  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals, although further investigation is needed to quantify this effect.
  • Anti-inflammatory Effects : There is emerging evidence that compounds similar to 5-Pyridin-3-yl-1,3-thiazole derivatives can reduce inflammation markers in vitro and in vivo models.

Properties

IUPAC Name

5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)7-8(14-5-11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPSIDUMDHTXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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